molecular formula C17H14F3N5O B2970224 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide CAS No. 1421462-39-6

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2970224
CAS RN: 1421462-39-6
M. Wt: 361.328
InChI Key: LORSMTJYDCJOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound belongs to the class of pyrazolopyrimidine derivatives and has been developed by Takeda Pharmaceuticals.

Scientific Research Applications

Synthesis and Biological Activities

  • Insecticidal and Antibacterial Potential : Pyrimidine linked pyrazole heterocyclics exhibit notable insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. This underscores the compound's utility in developing new pesticides and antibacterial agents (Deohate & Palaspagar, 2020).

  • Antiviral Activity : Benzamide-based 5-aminopyrazoles and their derivatives demonstrate significant antiviral activities against bird flu influenza (H5N1), highlighting their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

  • Anticancer and Anti-inflammatory Properties : Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds show promise as therapeutic agents in treating cancer and inflammation (Rahmouni et al., 2016).

  • COX-2 Selective Inhibitors : Pyrazolo[3,4‐d]pyrimidine derivatives have been identified as COX-2 selective inhibitors, offering potential anti-inflammatory therapeutic applications (Raffa et al., 2009).

Novel Synthesis Methods

  • Microwave Irradiative Cyclocondensation : The synthesis of pyrimidine linked pyrazol-3-yl amines through microwave irradiative cyclocondensation offers an efficient method for producing these compounds, which can be further explored for various biological activities (Deohate & Palaspagar, 2020).

  • New Synthesis Routes : A new route to the synthesis of benzamide-based 5-aminopyrazoles showcases the potential for creating novel compounds with significant biological activities, including antiviral properties (Hebishy, Salama, & Elgemeie, 2020).

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O/c1-10-6-11(2)25(24-10)16-21-8-14(9-22-16)23-15(26)12-4-3-5-13(7-12)17(18,19)20/h3-9H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORSMTJYDCJOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.